Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI)
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Overview
Description
“Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI)” is a derivative of cyclopentanecarboxylic acid . Cyclopentanecarboxylic acid is an organic compound with the formula C5H9CO2H and is a colorless nonvolatile oil .
Synthesis Analysis
Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . The reaction is as follows: C5H8 + CO + H2O → C5H9CO2H . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis
The molecular formula of cyclopentanecarboxylic acid is C6H10O2 . The structure incorporates a five-carbon cyclic ring (cyclopentane) with a carboxylic acid group attached, which is characteristic of the wider family of carboxylic acids .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of cyclopentanecarboxylic acid is the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of carbon dioxide and water to cyclopentene in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
Cyclopentanecarboxylic acid has a molar mass of 114.144 g·mol −1 . It appears as a colorless oil . It has a density of 1.0510 g/cm 3 . Its melting point is −7 °C (19 °F; 266 K) and boiling point is 212 °C (414 °F; 485 K) .Scientific Research Applications
Cyclopentanecarboxylic acid, 3-oxo-, methyl ester
is an organic compound with the formula C7H10O3 . It has a molecular weight of 142.1525 . This compound is also known as Methyl 3-oxocyclopentanecarboxylate and 3-Carbomethoxycyclopentanone .
As for Cyclopentanecarboxylic acid , it is an organic compound with the formula C5H9CO2H . It is a colorless nonvolatile oil . It can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .
- Summary : Cyclopentanecarboxylic Acid is used in the preparation of amino acids and other biologically active compounds .
- Summary : Methyl trans-3-oxo-2-pentyl cyclopentane carboxylate, a derivative of Cyclopentanecarboxylic acid, is used as a fragrance agent .
Biologically Active Compounds
Plant Growth Regulator
Fragrance Agents
Circular Polymers
Safety And Hazards
Future Directions
Cyclopentanecarboxylic acid finds diverse applications in various domains. Some of the notable ones include its use as an intermediate in the synthesis of a variety of drugs . It also serves as a building block for creating a variety of unique, complex scents in the fragrance industry . It also finds application in the synthesis of dyes and in organic chemistry research, where it’s used as a starting material in a range of synthetic transformations .
properties
CAS RN |
126110-37-0 |
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Product Name |
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) |
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.198 |
IUPAC Name |
methyl (1R,3R)-3-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O2/c1-6-3-4-7(5-6)8(9)10-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
JEKZTDHRSRGRJE-RNFRBKRXSA-N |
SMILES |
CC1CCC(C1)C(=O)OC |
synonyms |
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) |
Origin of Product |
United States |
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